molecular formula C36H43NO11 B14765899 Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside

Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside

Katalognummer: B14765899
Molekulargewicht: 665.7 g/mol
InChI-Schlüssel: VYMRXFQGZHOMRI-PGOWXHKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple benzyl groups and a glucopyranosyl moiety, making it a subject of interest in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and benzylation. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various catalysts.

Industrial Production Methods

Industrial production methods for such complex glycosides are not well-documented due to their specialized nature. they generally involve similar steps to laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions can target the acetamido group or the benzylidene ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying glycosidic bonds.

Biology

In biology, it might be used to study carbohydrate-protein interactions or as a substrate in enzymatic reactions.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme substrate, it would interact with the active site of the enzyme, leading to a specific biochemical reaction. The molecular targets and pathways involved would vary accordingly.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 2-Benzyl-4,6-O-benzylidene-D-mannopyranoside
  • Benzyl 4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside

Uniqueness

What sets Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside apart is the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C36H43NO11

Molekulargewicht

665.7 g/mol

IUPAC-Name

N-[(2S,3R,4R,5S,6R)-2-[[(4aR,6S,7S,8S,8aR)-2-benzyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C36H43NO11/c1-22(39)37-29-31(41)30(40)26(18-38)45-35(29)48-33-32-27(21-42-28(47-32)17-23-11-5-2-6-12-23)46-36(44-20-25-15-9-4-10-16-25)34(33)43-19-24-13-7-3-8-14-24/h2-16,26-36,38,40-41H,17-21H2,1H3,(H,37,39)/t26-,27-,28?,29-,30-,31-,32-,33+,34+,35+,36+/m1/s1

InChI-Schlüssel

VYMRXFQGZHOMRI-PGOWXHKBSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3[C@@H](COC(O3)CC4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC2C3C(COC(O3)CC4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.